3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Overview
Description
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Molecular Structure and Hydrogen-Bonded Assembly
- Research on benzazepine derivatives has shown that molecules like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be linked into various dimensional structures through hydrogen bonds. This property is significant in the study of molecular assemblies and crystal engineering (Guerrero et al., 2014).
2. Synthesis and Crystallography
- The compound has been synthesized through various reactions, demonstrating its versatility in chemical synthesis. X-ray crystallography has been used to determine configurations and structures of similar compounds, aiding in the understanding of their physical and chemical properties (Ihnatenko et al., 2021).
3. Antimicrobial and Analgesic Activity
- Novel series of compounds related to this compound have shown significant antimicrobial and analgesic activities. This suggests potential applications in developing new drugs for treating infections and pain (Rajanarendar et al., 2013).
4. X-ray Diffraction Data
- X-ray diffraction data of compounds related to this compound provide insights into their crystalline structures. This information is crucial for understanding their chemical behavior and potential applications (Macías et al., 2011).
5. Synthesis and Cytotoxicity
- Synthesis of related compounds and their evaluation for cytotoxic properties has been explored. This is essential in the field of medicinal chemistry, particularly in the development of anticancer drugs (Yempala et al., 2020).
6. Mass Spectral Analysis
- Mass spectral analysis of azepine derivatives has provided detailed insights into their fragmentation patterns under electronic ionization. This knowledge is vital for analytical chemistry and compound identification (Klyba et al., 2009).
7. Asymmetric Synthesis
- Research has developed methods for the asymmetric synthesis of related compounds, providing access to optically active derivatives. This is significant in the field of stereochemistry and the synthesis of chiral drugs (Shen et al., 2016).
Mechanism of Action
Target of action
Benzazepines, the class of compounds to which this molecule belongs, are known to interact with various targets in the body, including GABA receptors . .
Mode of action
The mode of action of benzazepines generally involves binding to their target receptors and modulating their activity. This can result in a variety of effects depending on the specific target and the nature of the modulation .
Biochemical pathways
Benzazepines can be involved in a variety of biochemical pathways, depending on their specific targets. For example, if a benzazepine acts on GABA receptors, it could affect pathways related to neurotransmission .
Properties
IUPAC Name |
3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-7-6-9-4-2-3-5-10(9)8-11(12)13/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWUGHLFUVNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357362 | |
Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73644-95-8 | |
Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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